7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
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Overview
Description
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 5th position further distinguishes this compound. Pyrazolopyridines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 5-amino-3-methylpyrazole with 2-chloropyridine under acidic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyrazole or pyridine rings.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines .
Scientific Research Applications
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cell signaling pathways.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Methyl-1H-pyrazolo[4,3-b]pyridine
Uniqueness
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group in the pyrazolopyridine framework enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Biological Activity
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has attracted attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrazolopyridine family, characterized by a fused ring system that combines pyrazole and pyridine structures. The unique substitution pattern of this compound enhances its biological activity, making it a subject of ongoing research.
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 167.6 g/mol
- InChIKey : GTYZRPHAMFVUEE-UHFFFAOYSA-N
This compound primarily acts as a kinase inhibitor. It binds to the ATP-binding site of various kinases, inhibiting their activity and disrupting signaling pathways critical for cell proliferation and survival. This mechanism is particularly relevant in cancer research, where the inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity by inhibiting cyclin-dependent kinases (CDKs). Notably, it has demonstrated significant inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for developing targeted cancer therapies .
Enzyme Inhibition
The compound's ability to inhibit various enzymes has been explored, with particular focus on its role as an enzyme inhibitor in different biological contexts. For instance, it has been assessed for its potential to inhibit kinases involved in cell signaling pathways that are often dysregulated in cancer .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against certain pathogens. Its effectiveness varies based on the specific strain being tested, indicating potential for further exploration in infectious disease applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[4,3-b]pyridine scaffold can significantly affect biological activity. For example, variations in the substitution pattern at the 5th and 7th positions can lead to enhanced potency or altered selectivity towards specific kinases or other targets .
Compound | IC₅₀ (µM) | Target |
---|---|---|
This compound | 0.36 (CDK2) | Cyclin-dependent kinase |
This compound | 1.8 (CDK9) | Cyclin-dependent kinase |
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in various human tumor cell lines including HeLa and HCT116. Results indicated a significant reduction in cell viability at concentrations correlating with its IC₅₀ values for CDK inhibition. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .
Evaluation of Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit specific kinases involved in metabolic pathways. The findings suggested that this pyrazolo[4,3-b]pyridine derivative could serve as a lead compound for developing inhibitors targeting metabolic dysregulation in cancer cells .
Properties
IUPAC Name |
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-2-4(8)5-6(10-3)7(9)12-11-5/h2H,1H3,(H3,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUXEFIOARHCOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C(=NN2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601931 |
Source
|
Record name | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113140-14-0 |
Source
|
Record name | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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